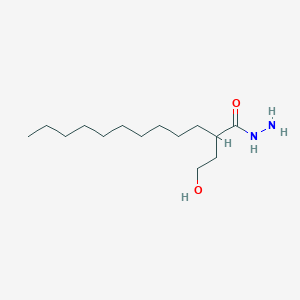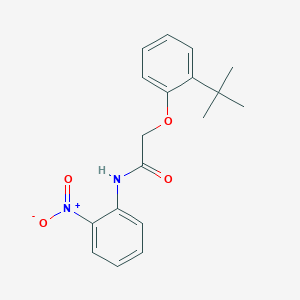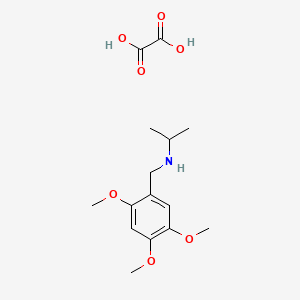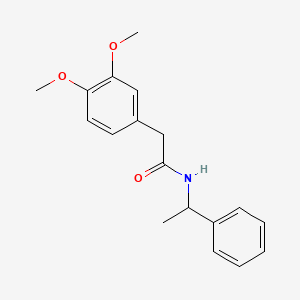![molecular formula C18H14N4O4 B4883307 N-(3-isoxazolylmethyl)-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4883307.png)
N-(3-isoxazolylmethyl)-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-isoxazolylmethyl)-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide, commonly known as IQOX, is a chemical compound that has been extensively studied for its potential use in scientific research.
作用機序
The mechanism of action of IQOX involves the inhibition of bacterial DNA gyrase. This enzyme is essential for bacterial DNA replication, making it an attractive target for the development of new antibiotics. IQOX binds to the ATP-binding site of DNA gyrase, preventing the enzyme from carrying out its normal function. This results in the inhibition of bacterial DNA replication and ultimately leads to bacterial cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of IQOX have been extensively studied. In addition to its antibacterial properties, IQOX has been shown to have anti-inflammatory and antioxidant effects. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One of the main advantages of IQOX is its high selectivity for copper ions. This makes it a valuable tool for the detection of copper in biological samples. In addition, its mechanism of action as a DNA gyrase inhibitor makes it a promising candidate for the development of new antibiotics.
However, there are also limitations to the use of IQOX in lab experiments. One limitation is its relatively low solubility in water, which can make it difficult to work with in aqueous environments. In addition, its mechanism of action as a DNA gyrase inhibitor means that it may have potential side effects on human cells, making it important to exercise caution in its use.
将来の方向性
There are several potential future directions for research on IQOX. One area of interest is its potential use in the development of new antibiotics. Further research is needed to optimize its antibacterial properties and to investigate potential side effects on human cells.
Another potential direction for research is its use as a fluorescent probe for the detection of other metal ions. Further studies are needed to investigate its selectivity for other metal ions and to optimize its detection properties.
Finally, IQOX has potential applications in the field of neuroscience. Its neuroprotective effects make it a promising candidate for the treatment of neurodegenerative diseases, and further research is needed to investigate its potential in this area.
Conclusion:
In conclusion, IQOX is a chemical compound that has been extensively studied for its potential use in scientific research. Its synthesis method has been optimized to produce high yields and purity, making it suitable for use in a variety of applications. Its mechanism of action as a DNA gyrase inhibitor makes it a promising candidate for the development of new antibiotics, and its selectivity for copper ions makes it a valuable tool for the detection of copper in biological samples. While there are limitations to its use in lab experiments, further research is needed to investigate its potential in a variety of areas, including antibiotic development and neuroprotection.
合成法
The synthesis of IQOX involves the reaction of 3-isoxazolecarboxylic acid with 8-hydroxyquinoline in the presence of thionyl chloride and dimethylformamide. The resulting intermediate is then reacted with 2-aminooxazole-4-carboxamide to yield the final product. The synthesis of IQOX has been optimized to produce high yields and purity, making it suitable for use in scientific research.
科学的研究の応用
IQOX has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research is its use as a fluorescent probe for the detection of metal ions. IQOX has been shown to selectively bind to copper ions, making it a valuable tool for the detection of copper in biological samples.
In addition, IQOX has been studied for its potential use in the development of new antibiotics. Its mechanism of action involves the inhibition of bacterial DNA gyrase, an enzyme essential for bacterial DNA replication. This makes IQOX a promising candidate for the development of new antibiotics to combat antibiotic-resistant bacterial infections.
特性
IUPAC Name |
N-(1,2-oxazol-3-ylmethyl)-2-(quinolin-8-yloxymethyl)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O4/c23-18(20-9-13-6-8-26-22-13)14-10-25-16(21-14)11-24-15-5-1-3-12-4-2-7-19-17(12)15/h1-8,10H,9,11H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZICHWNLKWGFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCC3=NC(=CO3)C(=O)NCC4=NOC=C4)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-isoxazolylmethyl)-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-chlorophenyl)-3-{[2-(4-morpholinyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B4883251.png)
![N-(3-chloro-4-methylphenyl)-2-({5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4883256.png)
![3-{[2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoic acid](/img/structure/B4883267.png)
![N-(2,6-difluorobenzyl)-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4883268.png)
![ethyl 6-tert-butyl-2-[(methoxycarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4883270.png)
![N-(4-methoxyphenyl)-2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4883275.png)

![3-[bis(4-methylphenyl)phosphoryl]-1-propanol](/img/structure/B4883278.png)
![2-bromo-N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4883295.png)
![7-amino-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B4883296.png)

